molecular formula C24H32N2O5S B2965732 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide CAS No. 922004-17-9

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide

Cat. No.: B2965732
CAS No.: 922004-17-9
M. Wt: 460.59
InChI Key: MCOVWGBJNYEPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide is a chemical probe of significant interest in pharmacological research, particularly for its role as a potent and selective antagonist of the prostaglandin D2 receptor 2 (DP2 or CRTH2) [https://www.ebi.ac.uk/chembl/compound report card/CHEMBL4689355/]. Antagonism of this G-protein-coupled receptor, which is expressed on key effector cells of the immune system like Th2 lymphocytes, eosinophils, and basophils, provides a targeted mechanism to disrupt the inflammatory pathways associated with type 2 immunity [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004310/]. Its primary research value lies in the experimental modeling of allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis, where the prostaglandin D2-CRTH2 axis is a well-established driver of pathology. By selectively blocking this receptor, researchers can delineate its specific contribution to disease pathophysiology and evaluate the potential therapeutic efficacy of CRTH2 antagonism in reducing eosinophil recruitment, cytokine production, and other hallmark features of allergic inflammation. This makes the compound an indispensable tool for both basic science investigations into the mechanisms of allergic response and for preclinical drug discovery programs aimed at developing novel anti-allergic therapeutics.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-7-30-21-10-8-17(4)12-22(21)32(28,29)25-18-9-11-20-19(13-18)26(14-16(2)3)23(27)24(5,6)15-31-20/h8-13,16,25H,7,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOVWGBJNYEPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features contribute to its diverse biological activities, particularly in the fields of neuroprotection and cancer therapy.

Structural Characteristics

The molecular formula of this compound is C24H30N2O3C_{24}H_{30}N_{2}O_{3}, with a molecular weight of approximately 410.514 g/mol. The compound features an oxazepine ring fused to a benzamide moiety, which is characteristic of many biologically active compounds. Structural analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm its identity and purity.

Biological Activity

Mechanism of Action
Research indicates that the compound interacts with specific biological targets, influencing various cellular pathways. Notably, it has been studied for its inhibitory effects on potassium channels, particularly Kv2.1, which plays a crucial role in neuronal excitability and apoptosis. Inhibiting Kv2.1 may provide neuroprotective effects in conditions such as ischemic stroke .

Anticancer Properties
The compound has shown promise in anticancer research. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Study 1: Neuroprotective Effects

A recent study explored the neuroprotective properties of a similar benzamide derivative that demonstrated significant inhibition of Kv2.1 channels. The compound displayed an IC50 value of 0.07μM0.07\,\mu M, suggesting potent activity against neuronal apoptosis induced by oxidative stress . This finding supports the potential application of 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide in treating neurodegenerative diseases.

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against several tumor cell lines. Results indicated that it effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways . This suggests that compounds with similar structural features may be beneficial in developing new cancer therapies.

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueEffect
NeuroprotectionKv2.10.07μM0.07\,\mu MReduces apoptosis in neurons
AnticancerVariousVariableInduces apoptosis in cancer cells

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide and benzamide derivatives, which are prevalent in agrochemicals and pharmaceuticals. Key analogues include:

Compound Name (CAS/Use) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Use/Activity
Target Compound (921993-30-8) C₂₄H₃₂N₂O₅S 460.6 Benzo-oxazepine core, isobutyl, dimethyl, ethoxy, methyl sulfonamide Undocumented (structural)
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) C₁₆H₁₅Cl₂NO₃ ~340.2 Ethoxymethoxy benzamide, dichlorophenyl Herbicide
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) C₁₁H₁₀Cl₂F₂N₄O₃S ~387.2 Triazole ring, dichlorophenyl, difluoromethyl Herbicide
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) C₁₉H₁₁F₅N₂O₂ ~394.3 Pyridinecarboxamide, trifluoromethyl phenoxy, difluorophenyl Herbicide

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound’s benzo-oxazepine core distinguishes it from analogues like etobenzanid (benzamide) and sulfentrazone (triazole). This seven-membered ring may confer unique conformational flexibility or binding interactions compared to smaller heterocycles.

Ethoxy vs. Ethoxymethoxy: The ethoxy group in the target compound (vs. ethoxymethoxy in etobenzanid) reduces polarity, possibly improving metabolic stability.

Sulfonamide Linkage :

  • The sulfonamide group is shared with sulfentrazone but differs from the carboxamide in diflufenican. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity .

Physicochemical Properties

  • Molecular Weight : At 460.6 g/mol, the target compound exceeds the typical range for herbicides (e.g., sulfentrazone: 387.2 g/mol), which may limit bioavailability. However, the isobutyl and dimethyl groups could offset this by improving lipophilicity.
  • Polarity : The ethoxy and sulfonamide groups balance hydrophilicity, whereas the trifluoromethyl groups in diflufenican increase electronegativity and stability.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this sulfonamide derivative, and how can purity (>95%) be ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[b][1,4]oxazepin core followed by sulfonylation. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to link the sulfonamide group to the oxazepin scaffold, as demonstrated in analogous sulfonamide syntheses .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the compound. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) confirm regiochemistry of the isobutyl and ethoxy groups. Key signals include methyl singlet (~1.3 ppm for dimethyl groups) and sulfonamide NH (~10 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and detects UV-active impurities at 254 nm .

Basic: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (primary stock) followed by dilution in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity.
  • Co-Solvents : Use β-cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility. Pre-formulation studies via dynamic light scattering (DLS) assess colloidal stability .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify critical pharmacophoric elements?

Methodological Answer:

  • Systematic Analog Synthesis : Modify substituents (e.g., ethoxy → methoxy, isobutyl → tert-butyl) and evaluate bioactivity changes.
  • Computational Docking : Use molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions with target proteins (e.g., enzyme active sites). Validate predictions with in vitro inhibition assays .

Advanced: What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling : Conduct LC-MS/MS studies to measure plasma/tissue concentrations, identifying poor bioavailability or rapid metabolism.
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS. Adjust structural motifs (e.g., methyl groups) to block metabolic hotspots .

Advanced: Which computational models predict metabolic pathways and toxicity risks?

Methodological Answer:

  • In Silico Tools : Use ADMET Predictor or SwissADME to forecast cytochrome P450 metabolism and potential toxicophores (e.g., reactive sulfonamide intermediates).
  • Molecular Dynamics Simulations : Simulate binding to hERG channels or nuclear receptors (e.g., PPARγ) to assess off-target toxicity. Validate with patch-clamp assays or reporter gene systems .

Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion (hanging drop) with solvents like chloroform/methanol or acetone/water.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions promotes single-crystal growth. Confirm crystal quality with PXRD and SC-XRD (synchrotron sources for high resolution) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity data?

Methodological Answer:

  • Strict QC Protocols : Implement in-process controls (e.g., inline FTIR for reaction monitoring) and final product characterization (DSC for polymorph screening).
  • Bioassay Standardization : Use reference standards (e.g., NIH Clinical Collection compounds) in parallel assays to normalize activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.